Cas no 313395-77-6 (2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide)
2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
- CCG-16158
- AKOS024575847
- SR-01000424716
- 2-(4-chlorophenoxy)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
- SR-01000424716-1
- F0336-0116
- 313395-77-6
- Oprea1_582242
- AB00131433-02
- EU-0037323
- N-benzo[g][1,3]benzothiazol-2-yl-2-(4-chlorophenoxy)acetamide
-
- Inchi: 1S/C19H13ClN2O2S/c20-13-6-8-14(9-7-13)24-11-17(23)22-19-21-16-10-5-12-3-1-2-4-15(12)18(16)25-19/h1-10H,11H2,(H,21,22,23)
- InChI Key: TVJJGKMDLVWKBS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC(NC1=NC2=CC=C3C=CC=CC3=C2S1)=O
Computed Properties
- Exact Mass: 368.0386265g/mol
- Monoisotopic Mass: 368.0386265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 79.5Ų
2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0336-0116-1mg |
2-(4-chlorophenoxy)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide |
313395-77-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
Introduction to 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide (CAS No. 313395-77-6)
2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 313395-77-6, represents a unique structural motif that combines a phenoxy group with a naphthothiazole scaffold, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The molecular structure of 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide features a chlorinated phenyl ring linked to an acetamide moiety, which is further connected to a naphthothiazole ring system. This particular arrangement of heterocyclic rings and functional groups suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has increasingly focused on heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. The naphthothiazole core is particularly noteworthy, as it has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-chlorophenoxy group enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability—a crucial factor in drug development.
Current research in medicinal chemistry has highlighted the importance of designing molecules with multiple pharmacophoric sites to achieve synergistic effects. The combination of the phenoxy and naphthothiazole moieties in 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide may contribute to its potential as a dual-action compound, targeting multiple pathways simultaneously. This approach has shown promise in early-stage studies for addressing complex diseases that involve multiple biological mechanisms.
The synthesis of 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 4-chlorophenoxy group typically involves chlorination followed by nucleophilic substitution, while the attachment of the naphthothiazole ring often requires cyclization reactions under controlled temperatures and inert atmospheres. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to streamline these processes and improve efficiency.
Evaluation of the pharmacological properties of 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide has begun in several preclinical studies. Preliminary data suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The naphthothiazole moiety appears to be particularly responsible for these effects, as it interacts with specific binding pockets on target proteins. Further investigations are underway to elucidate the detailed mechanisms of action and optimize dosing regimens.
One of the most exciting aspects of this compound is its potential for structure-activity relationship (SAR) studies. By systematically modifying various functional groups within the molecule—such as altering the substitution pattern on the phenyl ring or exploring different naphthothiazole derivatives—researchers can gain insights into how structural changes influence biological activity. Such studies are essential for refining lead compounds into viable drug candidates with enhanced efficacy and reduced side effects.
The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide. Molecular modeling techniques allow researchers to predict how this compound might bind to biological targets at the atomic level. These predictions can guide experimental efforts by highlighting key interactions and providing rational basis for optimizing molecular design.
As interest in natural product-inspired scaffolds grows, compounds like 2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide offer a bridge between synthetic chemistry and pharmacology. The naphthothiazole scaffold is found in several bioactive natural products, suggesting that synthetic derivatives may inherit similar therapeutic properties. This aligns with broader trends in drug discovery that emphasize leveraging nature’s chemical diversity while employing modern synthetic methodologies.
The future prospects for CAS No 313395-77-6 are promising, particularly as research continues into novel therapeutic applications. Its unique structural features make it an attractive candidate for further development in areas such as oncology and immunomodulation. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this compound from preclinical stages to clinical trials.
In conclusion,2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide represents a significant advancement in medicinal chemistry due to its innovative structure and potential biological activities. Its synthesis challenges highlight the sophistication required in modern drug development but also underscore its promise as a therapeutic agent. Continued research will be essential to unlock its full potential and contribute to addressing unmet medical needs.
313395-77-6 (2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)